4-(2-Methoxyphenyl)cyclohexan-1-one
Overview
Description
4-(2-Methoxyphenyl)cyclohexan-1-one: is an organic compound with the molecular formula C13H16O2 . It is a derivative of cyclohexanone, where a methoxyphenyl group is attached to the cyclohexanone ring. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxyphenyl)cyclohexan-1-one typically involves the Friedel-Crafts acylation of 2-methoxybenzene with cyclohexanone. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3). The general reaction conditions include:
Reagents: 2-methoxybenzene, cyclohexanone, aluminum chloride
Solvent: Dichloromethane or another suitable organic solvent
Temperature: Room temperature to reflux conditions
Reaction Time: Several hours to complete the reaction
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxyphenyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or diketones
Reduction: Alcohols
Substitution: Halogenated derivatives
Scientific Research Applications
4-(2-Methoxyphenyl)cyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of advanced materials and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)cyclohexan-1-one involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, leading to physiological or biochemical effects.
Comparison with Similar Compounds
- 4-(4-Methoxyphenyl)cyclohexanone
- 2-(3-Methoxyphenyl)cyclohexanone
- 2-(4-Methoxyphenyl)cyclohexanone
Comparison: 4-(2-Methoxyphenyl)cyclohexan-1-one is unique due to the position of the methoxy group on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.
Properties
CAS No. |
40505-51-9 |
---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
4-(2-methoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-5,10H,6-9H2,1H3 |
InChI Key |
YWBVMKOZLKYKIF-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2CCC(=O)CC2 |
Canonical SMILES |
COC1=CC=CC=C1C2CCC(=O)CC2 |
Origin of Product |
United States |
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